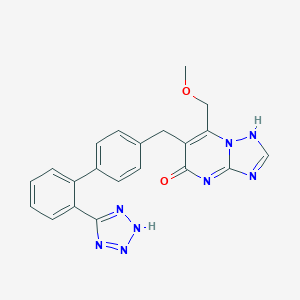
N-ACETYL-3-(3-PYRIDYL)-ALANINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylamino-3-pyridin-3-yl-propionic acid is a chemical compound with the molecular formula C10H12N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group attached to a pyridine ring, which is further connected to a propionic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-3-pyridin-3-yl-propionic acid typically involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection. The reaction is carried out in anhydrous ethanol with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is isolated by washing with organic solvents and recrystallizing to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylamino-3-pyridin-3-yl-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-Acetylamino-3-pyridin-3-yl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Acetylamino-3-pyridin-3-yl-propionic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The pyridine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinepropanoic acid: Similar structure but lacks the acetylamino group.
2-Acetylamino-3-pyridin-2-yl-propionic acid: Similar structure but with a different position of the pyridine ring.
Uniqueness
2-Acetylamino-3-pyridin-3-yl-propionic acid is unique due to the presence of both the acetylamino group and the pyridine ring, which confer specific chemical and biological properties.
Propiedades
Número CAS |
170092-30-5 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-acetamido-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
YPRICIIQJIPLOM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CN=CC=C1)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CN=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)







![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)




